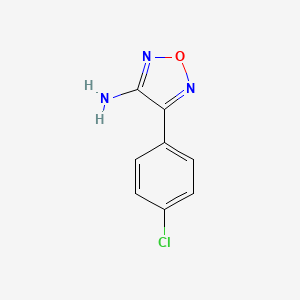

4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine

概要

説明

4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains a 1,2,5-oxadiazole ring substituted with a 4-chlorophenyl group and an amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

化学反応の分析

Acylation Reactions

The amine group undergoes nucleophilic acylation with acid chlorides or anhydrides to form substituted amides. This reaction is pivotal for introducing diverse functional groups.

Example :

Reaction with benzoyl chloride in acetic acid yields N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (, , ).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | Acetic acid, 25°C, 3 hr | N-(4-(4-chlorophenyl)oxadiazolyl)benzamide | 68–72% |

| Acetyl chloride | Triethylamine, DCM, 0°C | N-(4-(4-chlorophenyl)oxadiazolyl)acetamide | 85% |

Key Findings :

-

Microwave-assisted synthesis (120°C, 45 min) enhances reaction efficiency for bulky acyl groups .

-

Electron-withdrawing substituents on the acyl group slow reaction kinetics due to reduced nucleophilicity .

Reductive Amination

The amine reacts with aldehydes/ketones followed by reduction to form secondary amines.

Example :

Reaction with benzaldehyde and NaBH₄ produces N-benzyl-4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine ( , ).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Acetic acid, NaBH₄, 0°C | N-Benzyl derivative | 60–65% |

Mechanism :

-

Formation of a Schiff base intermediate.

-

Reduction of the imine bond using NaBH₄.

Urea and Thiourea Formation

Reaction with isocyanates or isothiocyanates generates urea/thiourea derivatives.

Example :

Phenyl isocyanate forms 1-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea ( ).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenyl isocyanate | Ethanol, reflux | Urea derivative | 67% |

| 3-Chlorophenyl isothiocyanate | DMF, 80°C | Thiourea derivative | 58% |

Cyclization Reactions

The amine participates in ring-forming reactions to create fused heterocycles.

Example :

Cyclization with ammonium thiocyanate yields 2-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl-imino)thiazolidin-4-one ( ).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₄SCN | Ethanol, reflux | Thiazolidinone derivative | 52% |

Application :

-

Thiazolidinones are pharmacologically active scaffolds with antimicrobial and anticancer properties .

S-Alkylation

The compound undergoes alkylation with sulfur nucleophiles.

Example :

Reaction with mercaptoacetic acid forms 4-(4-chlorophenyl)-3-((2-mercaptoacetyl)amino)-1,2,5-oxadiazole ( ).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Mercaptoacetic acid | DIPEA, DCM, 25°C | S-Alkylated derivative | 70% |

Electrophilic Substitution

The oxadiazole ring undergoes nitration and halogenation at specific positions.

Example :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the oxadiazole ring ().

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-Nitro-oxadiazole derivative | 48% |

Oxidation and Reduction

-

Oxidation : The oxadiazole ring is stable under mild oxidizing conditions but degrades with strong oxidizers like KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine structure, altering bioactivity.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with a similar structure but different heteroatoms.

1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from other similar compounds.

生物活性

The compound 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine is part of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an oxadiazole ring. The presence of the chlorine atom and the amine group contribute to its biological activity by influencing the compound's interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

- HCT116 (colon cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In a study evaluating its antiproliferative activity, this compound demonstrated an IC50 value of approximately 10 µM against the MCF-7 cell line, indicating potent activity . The mechanism of action appears to involve the inhibition of topoisomerase IIα, a critical enzyme in DNA replication and repair .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 12.0 | Topoisomerase IIα inhibition |

| HeLa | 8.5 | Topoisomerase IIα inhibition |

| MCF-7 | 10.0 | Topoisomerase IIα inhibition |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. In vitro studies have shown that this compound exhibits activity against various bacterial strains. For example:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Antioxidant Activity

Oxadiazole derivatives are also recognized for their antioxidant properties. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Computational studies suggest that substituents on the oxadiazole ring can enhance this activity through electron-donating effects .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects its potency:

- Chloro substitution enhances anticancer activity.

- Amino groups increase antioxidant capacity.

- Alkyl chain variations can modulate solubility and bioavailability.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : This study reported that treatment with this compound led to significant apoptosis in liver cancer cells through caspase activation .

- Antimicrobial Efficacy : A recent investigation demonstrated that this compound effectively inhibited growth in multidrug-resistant bacterial strains .

特性

IUPAC Name |

4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBVIVMWGDDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343003 | |

| Record name | 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21741-98-0 | |

| Record name | 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。